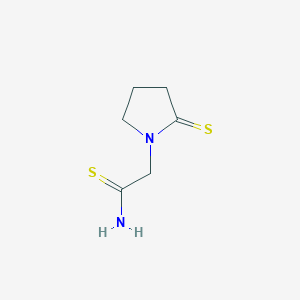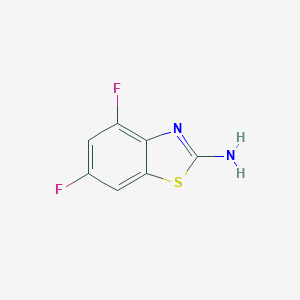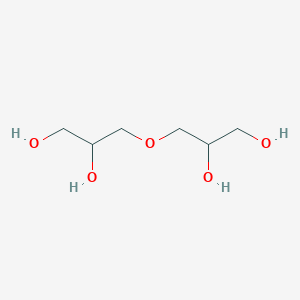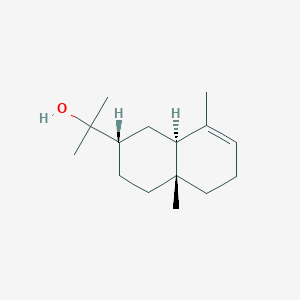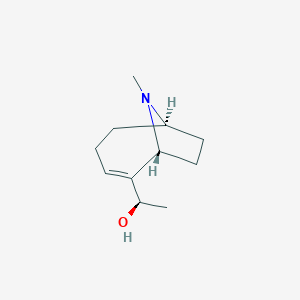![molecular formula C19H20N2O6 B053946 [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate CAS No. 114560-31-5](/img/structure/B53946.png)
[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of indole-3-acetic acid, a plant hormone that plays a critical role in regulating plant growth and development. In
Mecanismo De Acción
The mechanism of action of [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition ultimately leads to the death of cancer cells and the suppression of tumor growth.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate has a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells relatively unaffected. Additionally, it has been shown to inhibit angiogenesis (the formation of new blood vessels), which is critical for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate in lab experiments is its potent anti-tumor activity. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and division. However, one of the limitations of using this compound is its potential toxicity to normal cells. Careful dosing and monitoring are required to ensure that the compound is not causing harm to healthy cells.
Direcciones Futuras
There are many potential future directions for research involving [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate. One area of interest is in the development of new cancer therapies that target the specific enzymes inhibited by this compound. Another potential direction is in the study of the compound's effects on plant growth and development. Finally, future research could focus on identifying new derivatives of this compound that exhibit even greater anti-tumor activity or reduced toxicity to normal cells.
Métodos De Síntesis
The synthesis of [(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate involves several steps. The starting material is indole-3-acetic acid, which is first converted to its methyl ester. The methyl ester is then reacted with acetic anhydride to form the corresponding acetate. The final step involves the addition of an aziridine ring to the 5-position of the indole ring, which is accomplished using a suitable aziridination reagent.
Aplicaciones Científicas De Investigación
[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate has been studied for its potential use in a variety of scientific research applications. One of the primary areas of interest is in the field of cancer research, where this compound has been shown to exhibit potent anti-tumor activity. Other potential applications include the study of plant growth and development, as well as the development of new pharmaceuticals.
Propiedades
Número CAS |
114560-31-5 |
|---|---|
Nombre del producto |
[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate |
Fórmula molecular |
C19H20N2O6 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate |
InChI |
InChI=1S/C19H20N2O6/c1-11(22)26-8-4-5-14-13(10-27-12(2)23)17-18(20(14)3)16(24)9-15(19(17)25)21-6-7-21/h4-5,9H,6-8,10H2,1-3H3/b5-4+ |
Clave InChI |
BXFPCECXYGHUEL-SNAWJCMRSA-N |
SMILES isomérico |
CC(=O)OC/C=C/C1=C(C2=C(N1C)C(=O)C=C(C2=O)N3CC3)COC(=O)C |
SMILES |
CC(=O)OCC=CC1=C(C2=C(N1C)C(=O)C=C(C2=O)N3CC3)COC(=O)C |
SMILES canónico |
CC(=O)OCC=CC1=C(C2=C(N1C)C(=O)C=C(C2=O)N3CC3)COC(=O)C |
Sinónimos |
[(E)-3-[3-(acetyloxymethyl)-5-aziridin-1-yl-1-methyl-4,7-dioxo-indol-2-yl]prop-2-enyl] acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



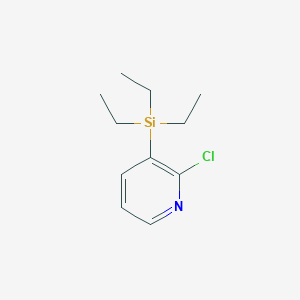
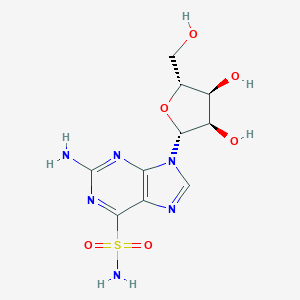
![1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid](/img/structure/B53866.png)
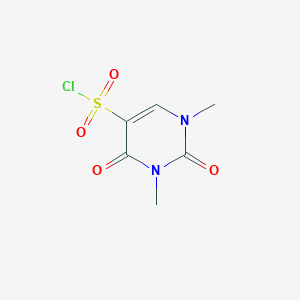
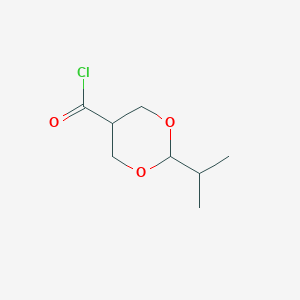
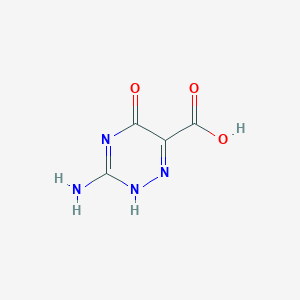
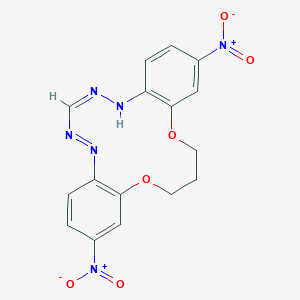
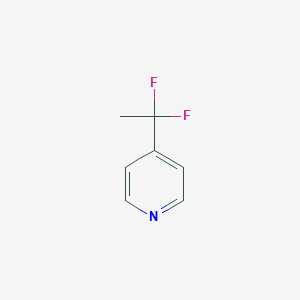
![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)
